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molecular formula C6H8F6O2 B1294875 1,1,1-Trifluoro-2-trifluoromethyl-2,4-pentanediol CAS No. 34844-48-9

1,1,1-Trifluoro-2-trifluoromethyl-2,4-pentanediol

Cat. No. B1294875
M. Wt: 226.12 g/mol
InChI Key: QAJCOMPEAMJMEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06806026B2

Procedure details

The title compound was prepared in the same fashion as the above described methacrylate using 142 g (0.63 mol) of 1,1,1-trifluoro-2-trifluoromethyl-2,4-pentanediol, 793 mL (1.27 mol) of n-butyllithium (1.6M in hexane) and 73 g (0.69 mol) of methacryloyl chloride to yield, after distillation at 67° C. at 1.0 mm Hg, 142 g (76%) of the 2° methacrylate as a clear, colorless oil.
Quantity
142 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
793 mL
Type
reactant
Reaction Step Three
Quantity
73 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O-:6])(=[O:5])[C:2]([CH3:4])=[CH2:3].[F:7][C:8]([F:20])([F:19])[C:9]([C:15]([F:18])([F:17])[F:16])([OH:14])[CH2:10][CH:11](O)[CH3:12].C([Li])CCC.C(Cl)(=O)C(C)=C>>[C:1]([O:6][CH:11]([CH3:12])[CH2:10][C:9]([C:8]([F:7])([F:19])[F:20])([OH:14])[C:15]([F:16])([F:18])[F:17])(=[O:5])[C:2]([CH3:4])=[CH2:3]

Inputs

Step One
Name
Quantity
142 g
Type
reactant
Smiles
C(C(=C)C)(=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(CC(C)O)(O)C(F)(F)F)(F)F
Step Three
Name
Quantity
793 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Four
Name
Quantity
73 g
Type
reactant
Smiles
C(C(=C)C)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to yield
DISTILLATION
Type
DISTILLATION
Details
after distillation at 67° C. at 1.0 mm Hg, 142 g (76%) of the 2° methacrylate as a clear, colorless oil

Outcomes

Product
Name
Type
product
Smiles
C(C(=C)C)(=O)OC(CC(C(F)(F)F)(O)C(F)(F)F)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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